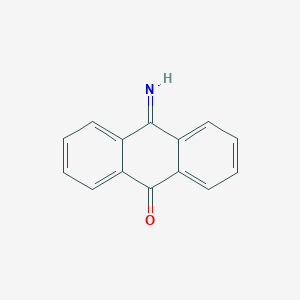
9(10H)-Anthracenone,10-imino-
概要
説明
9(10H)-Anthracenone,10-imino- is an organic compound that belongs to the anthracene family It is characterized by the presence of an imino group at the 10th position and a ketone group at the 9th position of the anthracene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone,10-imino- typically involves the reaction of anthracene derivatives with suitable reagents. One common method is the oxidation of anthracen-9-amine using oxidizing agents such as lead(IV) oxide or potassium permanganate. This reaction leads to the formation of 9,9’-bianthryl-10,10’-(9H,9’H)-diimine as the major product, along with N-[10-iminoanthracen-9(10H)-ylidene]anthracen-9-amine .
Industrial Production Methods
Industrial production methods for 9(10H)-Anthracenone,10-imino- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
9(10H)-Anthracenone,10-imino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in substitution reactions where the imino or ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Lead(IV) oxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9(10H)-Anthracenone,10-imino- can lead to the formation of various anthracene derivatives with different functional groups.
科学的研究の応用
Chemical Properties and Structure
9(10H)-Anthracenone,10-imino- features a unique anthracene backbone modified with an imino group. Its molecular formula is typically represented as , which contributes to its reactivity and interaction with biological systems. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.
Organic Synthesis
Building Block for Complex Molecules
9(10H)-Anthracenone,10-imino- serves as a precursor for synthesizing more complex organic compounds. Its ability to undergo electrophilic substitution reactions makes it useful in creating derivatives that can be tailored for specific applications.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Reacts with electrophiles to form substituted products. |
| Condensation Reactions | Forms new carbon-carbon bonds through condensation. |
| Reduction Reactions | Can be reduced to yield various derivatives. |
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 9(10H)-Anthracenone,10-imino- exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels.
Case Study:
A study demonstrated that a derivative of 9(10H)-Anthracenone,10-imino- effectively inhibited the proliferation of breast cancer cells, leading to cell cycle arrest at the G2/M phase. The compound's mechanism involved disrupting key signaling pathways associated with tumor growth.
The compound has been evaluated for various biological activities beyond anticancer effects:
- Antimicrobial Properties: Research has indicated that 9(10H)-Anthracenone derivatives possess antibacterial and antifungal activities against several pathogens.
- Antioxidant Activity: Compounds derived from 9(10H)-Anthracenone have shown potential in scavenging free radicals, which is crucial for developing antioxidant therapies.
| Biological Activity | Target Organisms/Conditions |
|---|---|
| Antibacterial | Streptococcus pneumoniae, Staphylococcus aureus |
| Antifungal | Aspergillus niger, Candida tenuis |
| Antioxidant | Reactive oxygen species in cellular systems |
Material Science
Dye Applications
The vibrant color properties of 9(10H)-Anthracenone derivatives make them suitable for use as dyes in various applications, including textiles and inks. Their stability and reactivity enhance their utility in producing high-performance materials.
作用機序
The mechanism of action of 9(10H)-Anthracenone,10-imino- involves its interaction with molecular targets and pathways within biological systems. The imino group can form hydrogen bonds with biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
9-Aminoanthracene-10-carbonitrile: Similar structure but with an amino group instead of an imino group.
10-Amino-9-anthracenecarbonitrile: Another related compound with different functional groups.
Uniqueness
9(10H)-Anthracenone,10-imino- is unique due to the presence of both imino and ketone groups on the anthracene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
4392-73-8 |
|---|---|
分子式 |
C14H9NO |
分子量 |
207.23 g/mol |
IUPAC名 |
10-iminoanthracen-9-one |
InChI |
InChI=1S/C14H9NO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,15H |
InChIキー |
YWOSKMDTUPFKSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=N)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













